MD-222

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C48H47Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-6,9,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNDVCODIMOFX-MPKOGUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H47Cl2FN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

893.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MD-222: A Technical Guide to a First-in-Class MDM2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MD-222 is a pioneering example of a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2). As a key negative regulator of the p53 tumor suppressor, the targeted degradation of MDM2 by this compound presents a promising therapeutic strategy for cancers harboring wild-type p53. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.

Introduction to this compound: A Heterobifunctional Degrader

This compound is a heterobifunctional small molecule that operates on the principles of targeted protein degradation. It is composed of two key moieties connected by a chemical linker:

-

A high-affinity ligand for MDM2: This component is derived from the potent MDM2 inhibitor, MI-1061, which binds to the p53-binding pocket of MDM2.[1]

-

A ligand for an E3 ubiquitin ligase: this compound utilizes a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[2]

By simultaneously binding to both MDM2 and Cereblon, this compound forms a ternary complex, bringing the target protein (MDM2) into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin molecules to MDM2, marking it for degradation by the 26S proteasome.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound is the catalytic and selective degradation of the MDM2 protein. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound enters the cell and its respective ligands bind to MDM2 and the CRBN E3 ligase, forming a transient MDM2-MD-222-CRBN ternary complex.

-

Ubiquitination of MDM2: The formation of this complex positions MDM2 as a substrate for the CRBN E3 ligase, which then polyubiquitinates MDM2.

-

Proteasomal Degradation: The polyubiquitinated MDM2 is recognized and subsequently degraded by the 26S proteasome.

-

Release and Re-engagement: Following the degradation of MDM2, this compound is released and can engage in further catalytic cycles of MDM2 degradation.

This mechanism is distinct from traditional enzyme inhibition, as it leads to the complete removal of the target protein, potentially offering a more sustained and profound biological effect.

Downstream Signaling: p53 Pathway Activation

The degradation of MDM2 by this compound leads to the stabilization and activation of the p53 tumor suppressor protein.[2][3] In normal, unstressed cells, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent proteasomal degradation.[4][5] By eliminating MDM2, this compound disrupts this negative feedback loop, causing an accumulation of active p53 in the nucleus.

Activated p53 functions as a transcription factor, upregulating the expression of a suite of target genes involved in:

-

Cell Cycle Arrest: p53 induces the expression of genes like CDKN1A (encoding p21), which inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle at the G1/S and G2/M checkpoints, allowing time for DNA repair.[6][7]

-

Apoptosis (Programmed Cell Death): p53 can initiate apoptosis by transcribing pro-apoptotic genes such as BAX, PUMA, and NOXA, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.[1][7]

-

Senescence: Prolonged p53 activation can lead to a state of irreversible cell cycle arrest known as senescence.[6]

The net effect of p53 activation by this compound is the selective elimination of cancer cells that retain wild-type p53.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent analog, MD-224, for comparative purposes.

| Compound | Target | Assay | Cell Line | IC50 (nM) | Reference |

| This compound | MDM2 | Cell Growth Inhibition | RS4;11 (p53 WT) | 5.5 | [2] |

| This compound | MDM2 | Cell Growth Inhibition | RS4;11/IRMI-2 (p53 mutant) | No effect | [2] |

| This compound | MDM2 | Cell Growth Inhibition | MDA-MB-231 (p53 mutant) | No effect | [2] |

| This compound | MDM2 | Cell Growth Inhibition | MDA-MB-468 (p53 mutant) | No effect | [2] |

| MD-224 | MDM2 | Cell Growth Inhibition | RS4;11 (p53 WT) | 1.5 | [4] |

| MD-224 | MDM2 | Cell Growth Inhibition | MOLM-13 (p53 WT) | 4.4 | [1] |

| MD-224 | MDM2 | Cell Growth Inhibition | MV4;11 (p53 WT) | 33.1 | [1] |

| MI-1061 | MDM2 | Binding Affinity (Ki) | - | 0.16 | [1] |

| MI-1061 | MDM2 | Cell Growth Inhibition | SJSA-1 (p53 WT) | 100 | [6][8] |

| MI-1061 | MDM2 | Cell Growth Inhibition | HCT-116 (p53 WT) | 250 | [6] |

| Compound | Cell Line | Concentration | Time | Effect | Reference |

| This compound | RS4;11 | 1-30 nM | 1-2 hours | Dose- and time-dependent decrease in MDM2 and increase in p53 levels. | [2] |

| This compound | RS4;11 | 30-100 nM | 6 hours | Increased expression of p53 target genes (MDM2, CDKN1A, PUMA). | [2] |

| MD-224 | RS4;11 | <1 nM | - | Rapid degradation of MDM2. | [4] |

| MD-224 | RS4;11 Xenograft | 25 mg/kg (i.v., every other day) | - | ~50% tumor regression. | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., RS4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for MDM2 and p53

This protocol outlines the steps to detect changes in MDM2 and p53 protein levels following this compound treatment.

-

Cell Lysis: Plate cells and treat with various concentrations of this compound for the desired time. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2 (e.g., 1:1000 dilution) and p53 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies (e.g., anti-mouse or anti-rabbit IgG, 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

In Vivo Xenograft Tumor Model

This protocol is a general guideline for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 RS4;11 cells) in a mixture of medium and Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Experimental and Developmental Workflow

The characterization and development of a PROTAC like this compound follows a structured workflow.

Conclusion

This compound exemplifies the potential of the PROTAC technology to target and eliminate disease-causing proteins. Its mechanism of action, centered on the degradation of MDM2 and the subsequent activation of the p53 tumor suppressor pathway, provides a powerful and selective approach for the treatment of cancers with wild-type p53. The detailed understanding of its molecular interactions, downstream effects, and the robust experimental methodologies for its evaluation are crucial for the continued development and clinical translation of this and other next-generation targeted protein degraders. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. A threshold mechanism mediates p53 cell fate decision between growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Census and evaluation of p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]

MD-222 PROTAC Degrader: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) oncoprotein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology. This compound represents a novel therapeutic modality by not just inhibiting MDM2, but by co-opting the cell's natural protein disposal machinery to eliminate it. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Core Concepts: PROTACs and the MDM2-p53 Axis

PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a linker. One ligand binds to a protein of interest (POI), in this case, MDM2, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This compound utilizes the Cereblon (CRBN) E3 ligase for this purpose.

The MDM2-p53 signaling pathway is a critical checkpoint in cell cycle regulation and tumor suppression. MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation, thereby keeping its levels low in healthy cells. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. By degrading MDM2, this compound aims to stabilize and activate p53, restoring its tumor-suppressive functions.

Mechanism of Action of this compound

This compound operates by forming a ternary complex between MDM2 and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to MDM2. Poly-ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome. The degradation of MDM2 leads to the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest and apoptosis in cancer cells.

An In-depth Technical Guide to the Discovery and Development of MD-222: A First-in-Class PROTAC MDM2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MD-222 is a pioneering, highly potent, and selective small-molecule degrader of the Mouse double minute 2 homolog (MDM2) protein, developed through Proteolysis Targeting Chimera (PROTAC) technology. By inducing the degradation of MDM2, this compound effectively stabilizes and activates the tumor suppressor protein p53, leading to potent anti-proliferative effects in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of targeted protein degradation.

Introduction: The Rationale for Targeting MDM2

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In a significant portion of human cancers, the function of wild-type p53 is abrogated through its interaction with the E3 ubiquitin ligase MDM2. MDM2 targets p53 for proteasomal degradation, thereby promoting tumor cell survival and proliferation.[1][2] The development of small molecules that inhibit the MDM2-p53 interaction has been a long-standing goal in cancer therapy.

PROTAC technology offers a novel and highly effective strategy to eliminate target proteins, such as MDM2, rather than merely inhibiting their function.[3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound was designed as a PROTAC to specifically recruit the Cereblon (CRBN) E3 ligase to MDM2, leading to its degradation and the consequent activation of p53.[4]

Discovery and Design of this compound

The development of this compound stemmed from a rational design approach based on existing potent MDM2 inhibitors. The structure of this compound consists of three key components: a high-affinity ligand for MDM2, a ligand for the CRBN E3 ligase, and a flexible linker connecting the two. This design facilitates the formation of a ternary complex between MDM2, this compound, and CRBN, which is essential for inducing the degradation of MDM2.[4]

A related and more extensively studied compound, MD-224, was developed through structural modifications of this compound.[5][6] Both compounds share a similar mechanism of action, with MD-224 demonstrating enhanced potency in some studies.

A noteworthy discovery during the development process was that simple structural modifications to the this compound scaffold could convert the molecule from a PROTAC degrader into a "molecular glue." This molecular glue, exemplified by MG-277, induces the degradation of a different protein, the translation termination factor GSPT1, through a distinct mechanism, highlighting the subtlety and potential for unexpected outcomes in PROTAC design.[7][8]

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the selective degradation of MDM2. This process leads to the accumulation and activation of p53, which in turn transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][9]

Signaling Pathway Diagram:

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro Efficacy of this compound and Comparators

| Compound | Cell Line | Assay Type | IC50 (nM) | DC50 (nM) | Reference(s) |

| This compound | RS4;11 | Cell Viability (4 days) | 5.5 | - | [9] |

| MD-224 | RS4;11 | Cell Viability | 1.5 | <1 | [3][5][10] |

| MI-1061 (MDM2 inhibitor) | RS4;11 | Cell Viability | - | - | [5] |

| MG-277 (Molecular Glue) | RS4;11 | Cell Viability | Potent (p53-independent) | - | [7][8] |

Table 2: Effects of this compound and MD-224 on MDM2 Degradation and p53 Activation

| Compound | Cell Line | Treatment | Effect on MDM2 Levels | Effect on p53 Levels | Reference(s) |

| This compound | RS4;11 | 1-30 nM (1-2 hours) | Dose-dependent decrease | Dose-dependent increase | [9] |

| MD-224 | RS4;11 | 1-30 nM (2 hours) | Dose-dependent decrease | Dose-dependent increase | [11] |

| This compound | MV4;11 | Not specified | Potent depletion | Potent accumulation | [4] |

| MD-224 | MV4;11 | Not specified | Potent depletion | Potent accumulation | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. The primary literature describes the general synthetic strategy which involves the coupling of an MDM2 ligand, a linker, and a CRBN ligand. For detailed synthetic procedures, it is recommended to consult the supplementary information of the primary research articles by Yang et al. (2019) and Li et al. (2019) in the Journal of Medicinal Chemistry.[4][5][7]

General Synthetic Workflow Diagram:

Caption: General synthetic workflow for this compound.

Cell Culture

-

Cell Lines: RS4;11 (human B-cell precursor leukemia, wild-type p53), MV4;11 (human acute myeloid leukemia, wild-type p53), MDA-MB-231 (human breast adenocarcinoma, mutant p53), and MDA-MB-468 (human breast adenocarcinoma, mutant p53) cell lines were utilized.[4][9]

-

Culture Conditions: Cells were cultured in RPMI-1640 or IMDM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[12]

Western Blot Analysis

This protocol was used to assess the levels of MDM2 and p53 proteins following treatment with this compound.

Experimental Workflow Diagram:

Caption: Western Blot experimental workflow.

-

Cell Treatment and Lysis: Cells were treated with specified concentrations of this compound for the indicated times. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH). After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

Cell viability was assessed to determine the anti-proliferative effects of this compound.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or control compounds for 4 days.[9]

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in a leukemia xenograft model.

-

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG mice) were used.[12]

-

Tumor Implantation: RS4;11 cells (5-10 x 10^6 cells per mouse) were injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered via a suitable route (e.g., intraperitoneal or oral) at specified doses and schedules.

-

Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues were collected for pharmacodynamic analysis, such as Western blotting, to assess MDM2 degradation and p53 activation.

Pharmacokinetic Analysis

Pharmacokinetic studies were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animal Model: Typically, mice or rats are used for initial pharmacokinetic studies.

-

Dosing: A single dose of this compound was administered via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples were collected at various time points post-dosing.

-

Sample Analysis: The concentration of this compound in plasma was determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), were calculated using non-compartmental analysis.

Future Directions

The discovery of this compound and the more potent analog MD-224 has provided a strong proof-of-concept for the therapeutic potential of MDM2 degradation in cancers with wild-type p53. Further development of these compounds will involve:

-

Optimization of Pharmacokinetic Properties: Improving oral bioavailability and metabolic stability to enhance in vivo efficacy and facilitate clinical translation.

-

Combination Therapies: Investigating the synergistic effects of MDM2 degraders with other anti-cancer agents, such as chemotherapy or targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to MDM2 degrader therapy.

-

Clinical Trials: Advancing lead candidates into clinical trials to evaluate their safety and efficacy in cancer patients.

The cautionary tale of the conversion of this compound into a molecular glue also underscores the importance of thorough mechanistic characterization during the development of PROTACs.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. As a first-in-class PROTAC MDM2 degrader, it has demonstrated potent and selective anti-cancer activity in preclinical models. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance this promising therapeutic strategy for the treatment of cancer. Further investigation and optimization of MDM2 degraders hold the potential to deliver a new class of effective therapies for patients with p53 wild-type tumors.

References

- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 3. MD-224 | MDM2 PROTAC | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Features of MD-222

This guide provides a comprehensive overview of the structural and functional characteristics of MD-222, a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Mouse Double Minute 2 (MDM2) protein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation.

Core Structural Features

This compound is a heterobifunctional molecule meticulously designed to simultaneously engage both the MDM2 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This dual engagement facilitates the ubiquitination and subsequent proteasomal degradation of MDM2, a key negative regulator of the p53 tumor suppressor. The fundamental structure of this compound comprises three key components: a ligand that binds to MDM2, a ligand that recruits the Cereblon E3 ligase, and a flexible linker that optimally positions the two proteins for effective ubiquitination.

Chemical Properties of this compound

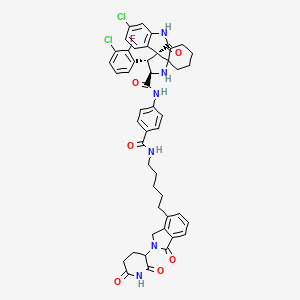

| Property | Value |

| Molecular Formula | C₄₈H₄₇Cl₂FN₆O₆ |

| Molecular Weight | 893.83 g/mol |

| CAS Number | 2136246-72-3 |

A visual representation of the this compound chemical structure is provided below.

Mechanism of Action: The MDM2-p53 Signaling Pathway

This compound exerts its anti-cancer effects by hijacking the ubiquitin-proteasome system to eliminate MDM2. In normal cells, MDM2 tightly controls the levels and activity of the p53 tumor suppressor protein. MDM2 binds to p53, promoting its ubiquitination and subsequent degradation. By degrading MDM2, this compound disrupts this interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells that retain wild-type p53.

The signaling cascade initiated by this compound is depicted in the following diagram.

Quantitative Biological Activity

The potency of this compound has been evaluated in various cancer cell lines, demonstrating significant efficacy in those with wild-type p53. The half-maximal inhibitory concentration (IC₅₀) values for cell growth are summarized below.

| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 5.5 | |

| MV4;11 | Acute Myeloid Leukemia | Wild-Type | - | - |

| RS4;11/IRMI-2 | Acute Lymphoblastic Leukemia | Mutated | No effect | |

| MDA-MB-231 | Breast Cancer | Mutated | > 10 | |

| MDA-MB-468 | Breast Cancer | Mutated | > 10 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the MDM2 inhibitor moiety with the Cereblon ligand via a linker. A generalized synthetic workflow is presented below. The detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods can be found in the supplementary information of the primary literature.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule, matching the expected chemical shifts, multiplicities, and integration values.

-

Mass Spectrometry (LC-MS): To verify the molecular weight of the final compound. The expected mass-to-charge ratio (m/z) for [M+H]⁺ would be approximately 894.83.

Western Blot Analysis of MDM2 and p53 Levels

This protocol is used to quantify the cellular levels of MDM2 and p53 proteins following treatment with this compound.

-

Cell Culture and Treatment: Cancer cell lines (e.g., RS4;11) are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The levels of MDM2 and p53 are normalized to the loading control to determine the relative changes in protein expression.

early-stage research on MD-222

An In-depth Technical Guide on the Early-Stage Research of BLU-222, a Selective CDK2 Inhibitor

Introduction

This technical guide provides a comprehensive overview of the early-stage research on BLU-222, an investigational, orally bioavailable, and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, and its aberrant activation is implicated in the pathogenesis of various cancers, particularly those with amplification or overexpression of Cyclin E1 (CCNE1). BLU-222 is being developed as a potential treatment for such CDK2-dependent cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of preclinical and early clinical data, experimental methodologies, and the underlying mechanism of action of BLU-222.

A separate molecule, designated MD-222, has been identified as a potent PROTAC (PROteolysis TArgeting Chimera) degrader of MDM2. To avoid confusion, a brief section summarizing the preclinical data for this compound is included at the end of this guide.

BLU-222 is a selective inhibitor of CDK2, a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[1][2][3] In complex with its regulatory partner, Cyclin E, CDK2 phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication.[4][5] In several cancer types, amplification or overexpression of the CCNE1 gene leads to hyperactivation of the Cyclin E/CDK2 complex, driving uncontrolled cell proliferation.[4][6] BLU-222 is designed to specifically target this dependency.

Mechanism of Action

BLU-222 is an ATP-competitive inhibitor of CDK2.[4] By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, including Rb at threonine 821 (T821) and serines 807/811.[1][7] This inhibition leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors. Consequently, the transcription of genes required for S-phase entry is repressed, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[4][8]

Signaling Pathway Diagram

References

- 1. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]

- 4. blueprintmedicines.com [blueprintmedicines.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ascopubs.org [ascopubs.org]

- 7. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blueprintmedicines.com [blueprintmedicines.com]

Methodological & Application

Application Notes and Protocols for MD-222 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-222 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the E3 ubiquitin ligase MDM2.[1] By inducing the degradation of MDM2, this compound leads to the stabilization and accumulation of the tumor suppressor protein p53.[1][2] This activation of the p53 pathway can trigger cell cycle arrest and apoptosis in cancer cells harboring wild-type p53, making this compound a promising therapeutic agent for various cancers.[1] These application notes provide detailed protocols for the treatment of cell cultures with this compound and subsequent analysis of its biological effects.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase, such as Cereblon. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2. The resulting decrease in MDM2 levels allows for the accumulation of p53, which can then transactivate its target genes, leading to anti-proliferative effects.

References

Application Notes and Protocols for the Use of MD-222/MD-224 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-222 and its more potent analogue, MD-224, are first-in-class, highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) degraders of the Murine Double Minute 2 (MDM2) protein.[1][2] These molecules are designed for the targeted degradation of MDM2, a primary endogenous inhibitor of the p53 tumor suppressor.[1] By inducing the degradation of MDM2, this compound and MD-224 lead to the activation of wild-type p53, which in turn inhibits cell growth in cancer cell lines harboring wild-type p53.[1][2] Preclinical studies have demonstrated that this class of PROTACs can achieve complete and durable tumor regression in xenograft models, highlighting their therapeutic potential in oncology.[1][3][4][5] This document provides detailed application notes and protocols for the use of this compound/MD-224 in xenograft models based on published preclinical data.

Mechanism of Action: MDM2 Degradation and p53 Activation

This compound and MD-224 are heterobifunctional molecules that simultaneously bind to the MDM2 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). This binding event forms a ternary complex, which facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the accumulation and activation of p53, which can then induce cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition. This mechanism is particularly effective in tumors with wild-type p53.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of MD-224 as reported in preclinical studies.

Table 1: In Vitro Cell Growth Inhibition of MD-224 in Acute Leukemia Cell Lines

| Cell Line | p53 Status | MD-224 IC₅₀ (nM) |

| RS4;11 | Wild-Type | 1.5 |

| MV4;11 | Wild-Type | 4.4 |

| MOLM-13 | Wild-Type | 33.1 |

| KOPN-8 | Wild-Type | 13.2 |

| NALM-6 | Wild-Type | 21.5 |

| Kasumi-1 | Mutated | >10,000 |

| KG-1 | Mutated | >10,000 |

Data sourced from "Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression".[1]

Table 2: In Vivo Efficacy of MD-224 in RS4;11 Xenograft Model

| Treatment Group | Dose and Schedule | Outcome |

| Vehicle Control | N/A | Progressive tumor growth |

| MI-1061 (MDM2 Inhibitor) | 100 mg/kg, oral, daily | Tumor growth inhibition, but not complete regression |

| MD-224 | 25 mg/kg, IV, daily for 2 weeks, then twice weekly for 2 weeks | Complete and durable tumor regression |

| MD-224 | 50 mg/kg, IV, every other day for 4 weeks | Complete and durable tumor regression |

Data interpreted from the findings in "Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression".[1]

Experimental Protocols

Protocol 1: Establishment of Human Leukemia Xenograft Model (RS4;11)

Materials:

-

RS4;11 human leukemia cell line

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS (Phosphate Buffered Saline)

-

RPMI-1640 medium with 10% FBS

-

Syringes (1 mL) and needles (27-gauge)

Procedure:

-

Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO₂.

-

Harvest cells during the logarithmic growth phase. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with sterile PBS and centrifuge again.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

-

Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).

Protocol 2: In Vivo Efficacy Study of MD-224 in RS4;11 Xenograft Model

Materials:

-

Established RS4;11 tumor-bearing mice

-

MD-224

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

-

Calipers for tumor measurement

-

Analytical balance

Procedure:

-

Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the MD-224 formulation for intravenous (IV) administration. A suggested vehicle is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Ensure the final solution is clear and sterile-filtered.

-

Administer MD-224 intravenously at the desired dose and schedule (e.g., 25 mg/kg daily or 50 mg/kg every other day). The control group should receive the vehicle solution.[1]

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Continue the treatment for the specified duration (e.g., 4 weeks).

-

After the treatment period, continue to monitor the mice for tumor regrowth to assess the durability of the response.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for MDM2 and p53 levels).

Protocol 3: Pharmacodynamic Analysis of MDM2 Degradation in Xenograft Tumors

Materials:

-

Tumor-bearing mice treated with MD-224 or vehicle

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

At specified time points after a single dose or at the end of the efficacy study, euthanize the mice and excise the tumors.

-

Homogenize the tumor tissue in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Perform SDS-PAGE and Western blotting with antibodies against MDM2, p53, p21, and GAPDH. A single dose of 25 mg/kg MD-224 has been shown to effectively induce MDM2 degradation and p53 activation in RS4;11 xenograft tumors.[1]

-

Analyze the resulting blots to quantify the levels of protein expression relative to the vehicle-treated control group.

Experimental Workflow Visualization

References

- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MD-222: A First-in-Class PROTAC Degrader of MDM2 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein. As a heterobifunctional molecule, this compound links a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to a high-affinity MDM2 inhibitor. This dual-binding mechanism facilitates the recruitment of MDM2 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. The degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, results in the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | p53 Status | In Vitro Efficacy Metric | Value | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | IC50 (Cell Growth Inhibition, 4 days) | 5.5 nM | [1] |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | MDM2 Protein Reduction | Effective at 1-30 nM (1-2 hours) | [1] |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | p53 Protein Accumulation | Effective at 1-30 nM (1-2 hours) | [1] |

| MV4;11 | Acute Myeloid Leukemia | Wild-Type | MDM2 Protein Reduction | Potent and Effective | [2] |

| MV4;11 | Acute Myeloid Leukemia | Wild-Type | p53 Protein Accumulation | Potent and Effective | [2] |

| RS4;11/IRMI-2 | - | Mutated | Cell Growth Inhibition | No effect | [1] |

| MDA-MB-231 | Breast Cancer | Mutated | Cell Growth Inhibition | No effect | [1] |

| MDA-MB-468 | Breast Cancer | Mutated | Cell Growth Inhibition | No effect | [1] |

Signaling Pathway and Mechanism of Action

MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by MDM2, which acts as an E3 ubiquitin ligase to target p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53 function.

This compound Mechanism of Action (PROTAC)

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the MDM2 protein.

Experimental Protocols

In Vitro MDM2 Degradation Assay

Objective: To determine the concentration-dependent effect of this compound on MDM2 protein levels in a cancer cell line with wild-type p53 (e.g., RS4;11).

Materials:

-

This compound (stock solution in DMSO)

-

RS4;11 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-MDM2, anti-p53, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed RS4;11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: After treatment, centrifuge the plate, aspirate the medium, and wash the cells with cold PBS. Lyse the cells by adding 50 µL of lysis buffer to each well and incubating on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against MDM2, p53, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the MDM2 and p53 levels to the loading control. Plot the percentage of MDM2 degradation and p53 accumulation against the this compound concentration to determine the DC50 (concentration for 50% degradation) and EC50 (concentration for 50% maximal effect), respectively.

In Vivo Xenograft Tumor Model Protocol

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model using a human cancer cell line (e.g., RS4;11).

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

Materials:

-

RS4;11 cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for intraperitoneal or oral administration; appropriate vehicle for intravenous administration)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation:

-

Harvest RS4;11 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

-

Treatment Initiation:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Dosing:

-

Suggested Starting Dose: Based on the data for MD-224, a starting dose of 25 mg/kg for this compound can be explored.

-

Administration Route: Intravenous (IV) administration has been shown to be effective for the related compound MD-224.[3] Intraperitoneal (IP) or oral (PO) routes can also be investigated, but may require different formulations and dosage adjustments.

-

Dosing Schedule: A schedule of every other day or twice a week can be a starting point, with adjustments based on tolerability and efficacy.

-

The control group should receive the vehicle solution following the same schedule.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for MDM2 and p53 levels).

-

Experimental Workflow for In Vivo Xenograft Study

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on the MDM2-p53 axis. The provided protocols offer a framework for the in vitro and in vivo evaluation of this compound. It is crucial to note that the in vivo dosage and schedule for this compound have not been definitively established in publicly available literature, and therefore, the recommendations provided are based on data from a closely related compound and should be used as a starting point for rigorous dose-finding and toxicology studies. Careful monitoring of efficacy and toxicity is essential for the successful preclinical development of this compound.

References

Application Notes and Protocols for MD-222 Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) that specifically targets the MDM2 protein for degradation.[1][2] As a heterobifunctional molecule, this compound links an MDM2-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of MDM2, leading to the stabilization and activation of the tumor suppressor protein p53.[1][2] Consequently, this compound has shown significant anti-proliferative effects in cancer cell lines with wild-type p53, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[2]

These application notes provide detailed protocols for in vitro and in vivo efficacy studies of this compound, designed to guide researchers in the preclinical evaluation of this promising anti-cancer agent.

Mechanism of Action: this compound Signaling Pathway

This compound operates through a novel mechanism of induced protein degradation. The workflow begins with this compound simultaneously binding to both MDM2 and the E3 ubiquitin ligase Cereblon. This proximity induces the transfer of ubiquitin molecules to MDM2, marking it for destruction by the proteasome. The degradation of MDM2, a primary negative regulator of p53, leads to the accumulation and activation of p53. Activated p53 can then transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.

References

Application Notes and Protocols for MD-222, a PROTAC MDM2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology. This compound is a heterobifunctional molecule that consists of a ligand that binds to MDM2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2, leading to the stabilization and activation of p53.[1][2] These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro experiments.

Data Presentation

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in various experimental settings. Below is a summary of its solubility in common laboratory solvents.

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (223.76 mM) | Ultrasonic treatment may be required. Use of hygroscopic DMSO can impact solubility; it is recommended to use a fresh, unopened vial.[1] |

| In vivo Formulation | 5 mg/mL (5.59 mM) | A suspended solution can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ultrasonic treatment may be necessary to aid dissolution. This formulation is suitable for oral and intraperitoneal injections.[1] |

Note: For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[1]

Experimental Protocols

In Vitro Cell-Based Assays

1. Protocol for Assessing MDM2 Degradation by Western Blot

This protocol describes the use of Western blotting to detect the degradation of MDM2 in cancer cell lines treated with this compound.

Materials:

-

This compound

-

Cancer cell lines with wild-type p53 (e.g., RS4;11, MV4;11)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MDM2, anti-p53, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 1, 2, 4, 6 hours). Effective degradation of MDM2 has been observed with concentrations as low as 1-30 nM for 1-2 hours.[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the MDM2 and p53 levels to the loading control. A decrease in MDM2 levels and a corresponding increase in p53 levels are expected upon this compound treatment.[2]

2. Protocol for Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

This compound

-

Cancer cell lines (with wild-type and mutated/deleted p53 for specificity assessment)

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value of this compound. This compound has been shown to potently inhibit the growth of cell lines with wild-type p53, while having minimal effect on those with mutated or deleted p53.[2]

Mandatory Visualization

Caption: this compound mechanism of action in the MDM2-p53 signaling pathway.

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for Measuring p53 Activation by MD-222

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Its activation can lead to cell cycle arrest, apoptosis, or DNA repair in response to cellular stress.[1] A key negative regulator of p53 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2), which targets p53 for proteasomal degradation.[1][2] In many cancers with wild-type p53, the function of p53 is suppressed by the overexpression of MDM2.[3][4] Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 and suppressing tumor growth.[3][4]

MD-222 is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade MDM2.[5][6] It consists of a ligand that binds to MDM2 and another that recruits the Cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome.[5][6] This degradation of MDM2 results in the stabilization and accumulation of p53, thereby activating its downstream signaling pathways.[5][6]

These application notes provide detailed protocols for measuring the activation of p53 by this compound, focusing on techniques to quantify MDM2 degradation, p53 accumulation, and the induction of p53 target genes.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound and its more potent analog, MD-224, in human cancer cell lines.

Table 1: In Vitro Activity of this compound and MD-224 in RS4;11 Acute Lymphoblastic Leukemia Cells

| Compound | MDM2 Degradation (DC₅₀) | p53 Accumulation (EC₅₀) | Cell Growth Inhibition (IC₅₀) |

| This compound | ~1-3 nM (estimated) | ~1-3 nM (estimated) | 5.5 nM[6] |

| MD-224 | <1 nM[3][4][7] | <1 nM (estimated) | 1.5 nM[3][7] |

Note: DC₅₀ and EC₅₀ values for MDM2 degradation and p53 accumulation are estimated from Western blot analysis where significant effects are observed at these concentrations.[3]

Table 2: Induction of p53 Target Gene Expression by this compound and MD-224 in RS4;11 Cells

| Compound (Concentration) | Fold Induction of MDM2 mRNA | Fold Induction of CDKN1A (p21) mRNA | Fold Induction of PUMA mRNA |

| This compound (30 nM) | ~4.5 | ~6.0 | ~3.5 |

| MD-224 (30 nM) | ~6.0 | ~7.5 | ~5.0 |

Data is approximated from published qRT-PCR results after 6 hours of treatment.[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound induces the degradation of MDM2, leading to p53 activation.

Experimental Workflow for Measuring p53 Activation

Caption: Workflow for analyzing p53 activation by this compound.

Experimental Protocols

Western Blot for MDM2 and p53 Levels

This protocol is used to determine the protein levels of MDM2 and p53 in cells treated with this compound.

Materials:

-

Cancer cell line with wild-type p53 (e.g., RS4;11, MV4;11)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MDM2, anti-p53, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for different time points (e.g., 1, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

This protocol is used to assess the disruption of the p53-MDM2 interaction by this compound.

Materials:

-

Treated cell lysates from the Western blot protocol

-

Primary antibody for immunoprecipitation (e.g., anti-p53 or anti-MDM2)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blot detection (anti-p53 and anti-MDM2)

Procedure:

-

Pre-clearing Lysates: Pre-clear the cell lysates by incubating with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Bead Binding: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for both p53 and MDM2. A decrease in the co-immunoprecipitated protein indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes

This protocol is used to measure the mRNA expression levels of p53 target genes, such as CDKN1A (p21) and PUMA.

Materials:

-

Treated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (CDKN1A, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and untreated cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the untreated control.

p53 Luciferase Reporter Assay

This protocol measures the transcriptional activity of p53.

Materials:

-

Cancer cell line stably or transiently transfected with a p53-responsive luciferase reporter plasmid

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the reporter cell line in a multi-well plate. Treat the cells with a range of this compound concentrations.

-

Cell Lysis: After the desired treatment time, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. An increase in luciferase activity indicates activation of p53 transcriptional activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for MD-222 in Combination Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Mouse Double Minute 2 (MDM2) protein. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It consists of a ligand that binds to MDM2 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2.[1][2]

The degradation of MDM2 leads to the stabilization and activation of the tumor suppressor protein p53.[2] In cancer cells with wild-type p53, this activation can trigger cell cycle arrest, apoptosis, and senescence, thereby inhibiting tumor growth. Given that MDM2 is frequently overexpressed in various human cancers, leading to p53 inactivation, targeting MDM2 with a degrader like this compound presents a promising therapeutic strategy.[1]

While MDM2 inhibitors have shown promise, combination therapies are emerging as a critical approach to enhance efficacy, overcome resistance, and broaden the therapeutic window. This document provides an overview of the rationale and preclinical data for combining this compound with other cancer therapies, along with detailed protocols for key experimental assays.

Rationale for Combination Therapies

Combining this compound with other anticancer agents is based on the principle of synergistic or additive effects, targeting multiple oncogenic pathways simultaneously. Key combination strategies include:

-

Chemotherapy: Conventional chemotherapeutic agents, such as platinum-based drugs (e.g., carboplatin) and topoisomerase inhibitors (e.g., doxorubicin), induce DNA damage, which in turn activates p53. Combining these agents with this compound, which stabilizes p53 by degrading its negative regulator MDM2, is expected to potentiate the p53-mediated apoptotic response to DNA damage.

-

BCL-2 Family Inhibitors: A common mechanism of resistance to MDM2 inhibitors involves the upregulation of anti-apoptotic BCL-2 family proteins.[3] Combining this compound with BCL-2 inhibitors like venetoclax can overcome this resistance by simultaneously promoting p53-mediated apoptosis and directly inhibiting the anti-apoptotic machinery.[4][5]

-

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA damage repair pathways. Preclinical studies with other MDM2 inhibitors have shown synergistic effects when combined with PARP inhibitors in p53 wild-type tumors.[6][7] The proposed mechanism involves p53-mediated downregulation of DNA repair genes, sensitizing cancer cells to PARP inhibition.

-

Immune Checkpoint Inhibitors: Emerging evidence suggests that MDM2 inhibition can enhance anti-tumor immunity.[8] Activation of p53 can lead to the upregulation of molecules that promote immune recognition and T-cell infiltration into the tumor microenvironment. Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) may therefore lead to a more robust and durable anti-tumor immune response.[9]

Preclinical Data for MDM2 Inhibitor Combination Therapies

While specific quantitative data for this compound in combination therapies are limited in publicly available literature, preclinical studies on other MDM2 inhibitors provide a strong rationale and expected outcomes. The following tables summarize representative data from studies combining MDM2 inhibitors with other cancer therapies.

Table 1: In Vitro Synergistic Effects of MDM2 Inhibitors in Combination with Other Agents

| Cancer Type | MDM2 Inhibitor | Combination Agent | Cell Line(s) | Key Finding(s) | Reference(s) |

| Rhabdomyosarcoma (p53 WT) | Siremadlin | Olaparib (PARP Inhibitor) | RH30, RMS-13 | Synergistic reduction in cell viability and induction of apoptosis. | [6][7] |

| Acute Myeloid Leukemia | Idasanutlin | Venetoclax (BCL-2 Inhibitor) | MOLM-13 | Synergistic induction of apoptosis. | [5] |

| Breast Cancer | Nutlin-3a | Doxorubicin (Chemotherapy) | MCF-7 | Enhanced cytotoxicity and apoptosis. | [10] |

| Melanoma | RG7112 | Anti-PD-1 Antibody | B16.F10 (in co-culture) | Increased T-cell mediated tumor cell killing. | [8] |

Table 2: In Vivo Efficacy of MDM2 Inhibitor Combinations in Xenograft Models

| Cancer Type | MDM2 Inhibitor | Combination Agent | Animal Model | Key Finding(s) | Reference(s) |

| Rhabdomyosarcoma (p53 WT) | Siremadlin | Olaparib (PARP Inhibitor) | Orthotopic xenograft | Significant reduction in tumor growth and increased overall survival compared to single agents. | [6][7] |

| Glioblastoma | Nutlin-3a | Temozolomide (Chemotherapy) | Intracranial xenograft | Significant increase in survival compared to single agents. | [11][12] |

| Melanoma | RG7112 | Anti-PD-1 Antibody | Syngeneic mouse model | Improved survival of melanoma-bearing mice. | [8] |

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways and experimental workflows relevant to the use of this compound in combination therapies.

Caption: Mechanism of action of this compound leading to p53 activation.

Caption: General experimental workflow for evaluating this compound combination therapies.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is used to assess the cytotoxic effects of this compound in combination with another therapeutic agent on cancer cell lines.

Materials:

-

Cancer cell line of interest (p53 wild-type recommended)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Combination agent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-